1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a 3-chloro-4-methylphenyl group and a cyclohexylamine moiety.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
It’s known that inhibitors of cdk2, like some pyrazolo[3,4-d]pyrimidine derivatives, can prevent the progression of the cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
Cdk2 inhibitors generally affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells .
Pharmacokinetics
The degree of lipophilicity of a drug can influence its ability to diffuse into cells .
Result of Action
Cdk2 inhibitors can cause cell cycle arrest and apoptosis, particularly in cancer cells . This can lead to a reduction in tumor growth .
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a pyrazole intermediate, followed by its reaction with a suitable amidine derivative to form the pyrazolo[3,4-d]pyrimidine core.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
When compared to other pyrazolo[3,4-d]pyrimidine derivatives, 1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique substitution pattern and biological activity profile. Similar compounds include:
4-amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives with different alkyl or aryl substitutions: These compounds exhibit varying degrees of biological activities, including antiviral and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-12-7-8-14(9-16(12)19)24-18-15(10-22-24)17(20-11-21-18)23-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCVIQCBBFYBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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